2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid

Vue d'ensemble

Description

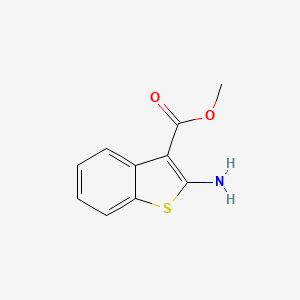

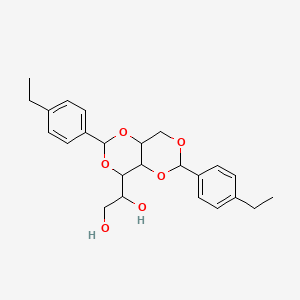

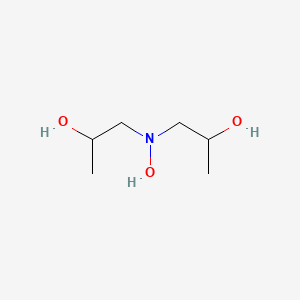

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .

Molecular Structure Analysis

The empirical formula of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is C22H31NO14 . The molecular weight is 533.48 . The SMILES string and InChI key provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a solid substance . It has a melting point of 154-155°C . The compound should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Glycoprotein Research

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid: is a versatile sialic acid derivative that plays a crucial role in glycoprotein research . It is often present as the terminal sugar of glycoproteins, which are essential for various biological processes including cell recognition and signaling. This compound aids in the study of glycoprotein structures and functions, and it’s instrumental in understanding diseases where glycoprotein expression or structure is altered.

Anti-Influenza Medications

This compound is pivotal in the development of anti-influenza medications . Its antiviral properties make it a potent inhibitor of influenza virus replication within host cells. Research into this application is particularly relevant for the creation of new drugs that can combat flu strains resistant to current treatments.

Cancer Research

In the field of oncology, 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is utilized for its potential in targeted cancer therapy . It’s being explored for its ability to inhibit the metastatic spread of cancer cells, as well as for its use in designing cancer vaccines that target specific tumor-associated carbohydrate antigens.

Viral Infection Management

Beyond influenza, this compound is significant for the management of a broader range of viral infections . Its role in the synthesis of antiviral agents is crucial, especially in the context of emerging viral threats where rapid drug development is necessary.

Therapeutic Conjugates

The compound’s structure allows for the creation of therapeutic conjugates . These are designed to enhance the efficacy of existing drugs by improving their binding affinity and lipophilicity, or by combining them with other therapeutic entities for a synergistic effect.

Biomedical Sector Applications

As a vital compound in the biomedical sector, 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is involved in various applications, including the crafting of therapeutics for specific illnesses beyond influenza, such as metabolic disorders and immune system-related diseases .

Mécanisme D'action

Target of Action

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . It is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .

Mode of Action

It is known that it interacts with its targets, which are primarily glycoproteins, and induces changes in their structure and function .

Biochemical Pathways

Given its role as a sialic acid derivative, it is likely involved in the modulation of sialylated glycoproteins, which play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen invasion .

Result of Action

It is known to be important for the targeted management of various ailments, including cancer and viral infections . Its role as a sialic acid derivative suggests it may modulate the function of sialylated glycoproteins, potentially affecting a wide range of cellular processes .

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVACZVKCHHJHJ-JSNLTNBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456018 | |

| Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |

CAS RN |

4887-11-0 | |

| Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)